molecular formula C18H15N5O4 B11980690 N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-56-5

N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980690
CAS No.: 302918-56-5
M. Wt: 365.3 g/mol
InChI Key: IRHSBMVLKQJXRY-YBFXNURJSA-N
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Description

N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a nitrophenyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

    Condensation Reaction: The final step is the condensation of the carbohydrazide with 4-hydroxyacetophenone to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with the nitro group in a different position.

    N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

N’-(1-(4-Hydroxyphenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

302918-56-5

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O4/c1-11(12-5-7-15(24)8-6-12)19-22-18(25)17-10-16(20-21-17)13-3-2-4-14(9-13)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-11+

InChI Key

IRHSBMVLKQJXRY-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)O

Origin of Product

United States

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